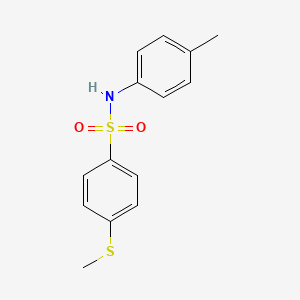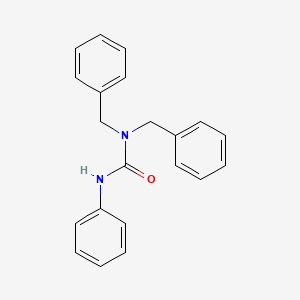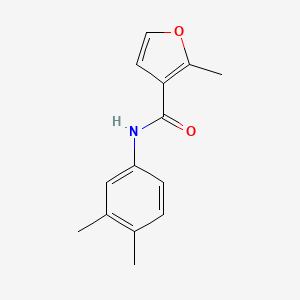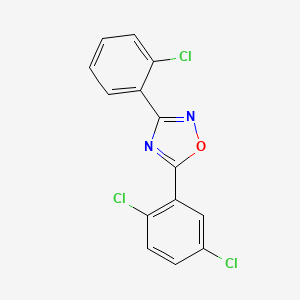
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. CDDO has been found to possess potent anti-inflammatory, antioxidant, and anticancer properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole exerts its biological effects through a variety of mechanisms, including the activation of the Nrf2/Keap1 pathway, which regulates the expression of antioxidant and detoxification enzymes, and the inhibition of NF-κB signaling, which plays a key role in inflammation and cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the upregulation of antioxidant and detoxification enzymes, the inhibition of inflammation and cancer cell proliferation, and the induction of apoptosis in cancer cells. It has also been found to have neuroprotective effects, making it a promising candidate for the treatment of neurodegenerative disorders such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole is its potent anti-inflammatory and antioxidant properties, which make it a useful tool for studying the role of inflammation and oxidative stress in disease. However, one of the limitations of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for research on 3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, including the development of new drugs based on its structure and the investigation of its potential therapeutic applications in a variety of diseases. Some of the specific areas of research that could be pursued include:
- Further investigation of the mechanisms of action of this compound, including its effects on signaling pathways and gene expression.
- Development of new analogs of this compound with improved solubility and bioavailability.
- Investigation of the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.
- Investigation of the potential use of this compound in the prevention or treatment of neurodegenerative disorders such as Alzheimer's disease.
- Investigation of the potential use of this compound for the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Méthodes De Synthèse
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole can be synthesized using a variety of methods, including the reaction of 2,5-dichlorobenzaldehyde with hydrazine hydrate to form 5-(2,5-dichlorophenyl)-1,2,4-oxadiazole, followed by reaction with 2-chlorobenzoyl chloride to form this compound.
Applications De Recherche Scientifique
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, inflammation, and neurodegenerative disorders. It has been found to possess potent anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of chronic inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. This compound has also been found to have anticancer properties, making it a promising candidate for the development of new cancer drugs.
Propriétés
IUPAC Name |
3-(2-chlorophenyl)-5-(2,5-dichlorophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2O/c15-8-5-6-12(17)10(7-8)14-18-13(19-20-14)9-3-1-2-4-11(9)16/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFHARBNRRJHRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)C3=C(C=CC(=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



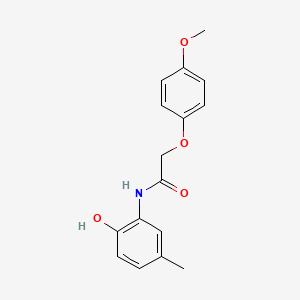
![4-[4-(4-methylphenyl)-6-phenyl-2-pyrimidinyl]morpholine](/img/structure/B5705858.png)


![N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5705875.png)
![3-chloro-4-methoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5705877.png)
![3-methyl-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5705878.png)
![N-benzyl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5705884.png)
![N-[4-(1H-naphtho[2,3-d]imidazol-2-yl)phenyl]butanamide](/img/structure/B5705899.png)
